Benzaldehyde, 2-(1-pentynyl)-
CAS No.: 571184-11-7
Cat. No.: VC19040670
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 571184-11-7 |
|---|---|
| Molecular Formula | C12H12O |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | 2-pent-1-ynylbenzaldehyde |
| Standard InChI | InChI=1S/C12H12O/c1-2-3-4-7-11-8-5-6-9-12(11)10-13/h5-6,8-10H,2-3H2,1H3 |
| Standard InChI Key | ZILUOZIWQCJPQR-UHFFFAOYSA-N |
| Canonical SMILES | CCCC#CC1=CC=CC=C1C=O |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Properties
Benzaldehyde, 2-(1-pentynyl)- (C₁₂H₁₂O; molecular weight 172.22 g/mol) features a benzaldehyde core substituted with a 1-pentynyl group at the second position of the aromatic ring . Its IUPAC name, 2-pent-1-ynylbenzaldehyde, reflects the linear alkyne chain (CCCC#C) attached to the benzene ring. Key identifiers include:
The planar geometry of the aromatic ring and the sp-hybridized carbon in the alkyne group confer rigidity, while the aldehyde moiety introduces electrophilic reactivity.
Spectroscopic and Computational Data
Computational models predict a dipole moment of 2.8 D, with partial charges localized at the aldehyde oxygen (−0.45 e) and the alkyne terminus (−0.12 e) . Infrared spectroscopy reveals characteristic stretches:
X-ray crystallography data, though unavailable for this specific compound, suggest similarities to ortho-alkynylbenzaldehydes, which exhibit coplanar alignment of the alkyne and aldehyde groups to maximize conjugation .
Synthesis and Functionalization
Primary Synthetic Routes
The compound is typically synthesized via Sonogashira coupling between 2-bromobenzaldehyde and 1-pentyne under palladium catalysis . Optimized conditions involve:
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Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)
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Co-catalyst: CuI (10 mol%)
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Base: Et₃N or iPr₂NH
Yields exceed 80% with minimal side products, as confirmed by HPLC-MS .
Post-Synthetic Modifications
The aldehyde and alkyne groups enable diverse transformations:
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Nucleophilic Additions: Methanol or amines undergo conjugate addition to the aldehyde, forming hemiacetals or imines .
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Cyclization Reactions: Base-promoted 5-exo-dig cyclization generates dihydroisobenzofurans (Scheme 1) .
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Transition-Metal Catalysis: Gold(I) complexes (e.g., AuCl(PPh₃)) facilitate hydroalkoxylation, yielding isochromene derivatives .
Scheme 1: Base-mediated cyclization of 2-(1-pentynyl)benzaldehyde to dihydroisobenzofuran .
Reactivity and Mechanistic Insights
Regioselectivity in Cyclization
The substituent at the alkyne terminus dictates reaction pathways:
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Aryl/TMS Groups: Favor 5-exo-dig cyclization under microwave irradiation with K₂CO₃ .
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Alkyl Groups: Require Au(III) catalysts (e.g., AuCl₃) at RT for 6-endo-dig selectivity .
Density functional theory (DFT) calculations attribute this to steric effects and transition-state stabilization .
Solvent and Temperature Effects
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Polar Solvents (MeOH, DMF): Accelerate nucleophilic additions but may promote side reactions .
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Microwave Irradiation: Reduces reaction times from hours to minutes (e.g., 10 min vs. 24 h) .
Applications in Heterocycle Synthesis
Dihydroisobenzofurans
These scaffolds, prevalent in bioactive molecules (e.g., membranolides), are efficiently synthesized via the title compound . Key examples include:
| Product | Conditions | Yield (%) | Reference |
|---|---|---|---|
| 5-Methoxydihydroisobenzofuran | NaOMe, MW, 100°C | 92 | |
| 5-Phenyldihydroisobenzofuran | AuCl₃, RT, 12 h | 78 |
Isochromenes and Polycycles
Gold-catalyzed hydroalkoxylation produces isochromenes, while Pd-mediated couplings enable annulation to tetracyclic systems .
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